N-BOC-3-(Propoxymethyl)azetidine
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Overview
Description
N-BOC-3-(Propoxymethyl)azetidine, also known as tert-butyl 3-(propoxymethyl)-1-azetidinecarboxylate, is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-3-(Propoxymethyl)azetidine typically involves the following steps:
Starting Material: The synthesis begins with (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(propoxymethyl)azetidines.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-BOC-3-(Propoxymethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various azetidine derivatives with different functional groups .
Scientific Research Applications
N-BOC-3-(Propoxymethyl)azetidine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it valuable in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-BOC-3-(Propoxymethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound more reactive and allows it to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-BOC-3-(Propoxymethyl)azetidine is unique due to the presence of the tert-butyl and propoxymethyl groups, which enhance its stability and reactivity compared to other azetidine derivatives . These groups also make it more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSVSPWOKBAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742955 |
Source
|
Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-10-3 |
Source
|
Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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